molecular formula C18H19N3O4 B7699139 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine

Cat. No.: B7699139
M. Wt: 341.4 g/mol
InChI Key: YYRJSIYHTVIKFP-UHFFFAOYSA-N
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Description

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the oxadiazole ring with a dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the ethoxy-methylpyridine moiety: This can be accomplished through nucleophilic substitution reactions, where the pyridine ring is functionalized with ethoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structural features.

    Industry: It can be utilized in the production of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenylboronic Acid: Similar in structure due to the presence of the dimethoxyphenyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares the oxadiazole ring and dimethoxyphenyl group.

    3-(2,5-Dimethoxyphenyl)propionic Acid: Contains a dimethoxyphenyl group and a carboxylic acid moiety.

Uniqueness

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is unique due to its combination of the oxadiazole ring, dimethoxyphenyl group, and ethoxy-methylpyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-5-24-18-15(7-6-11(2)19-18)16-20-17(25-21-16)12-8-13(22-3)10-14(9-12)23-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRJSIYHTVIKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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